2-(4-Acetylpiperazin-1-yl)benzaldehyde

Catalog No.
S886326
CAS No.
1021240-06-1
M.F
C13H16N2O2
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Acetylpiperazin-1-yl)benzaldehyde

CAS Number

1021240-06-1

Product Name

2-(4-Acetylpiperazin-1-yl)benzaldehyde

IUPAC Name

2-(4-acetylpiperazin-1-yl)benzaldehyde

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-5-3-2-4-12(13)10-16/h2-5,10H,6-9H2,1H3

InChI Key

KFKXHZVBHCEHSS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2C=O

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2C=O

Field: Medicinal Chemistry

2-(4-Acetylpiperazin-1-yl)benzaldehyde is an organic compound characterized by the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol. This compound features a benzaldehyde group attached to a piperazine derivative, specifically a piperazine ring substituted with an acetyl group at the 4-position. Its structure contributes to its potential utility in various biochemical applications, particularly in medicinal chemistry and pharmaceutical research .

Typical of aldehydes and amines. Notable reactions include:

  • Condensation Reactions: This compound can undergo condensation with primary amines to form imines, which are important intermediates in organic synthesis.
  • Reduction Reactions: The aldehyde functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Addition: The electrophilic carbon of the aldehyde can react with nucleophiles, leading to various derivatives useful in synthetic chemistry.

Research indicates that 2-(4-Acetylpiperazin-1-yl)benzaldehyde exhibits biological activities that may be relevant in pharmacology. It has shown potential as an antitumor agent and may possess antimicrobial properties. The presence of the piperazine ring is often associated with enhanced bioactivity, particularly in central nervous system targets, suggesting its possible role in developing neuroactive compounds .

Several methods exist for synthesizing 2-(4-Acetylpiperazin-1-yl)benzaldehyde:

  • Acetylation of Piperazine: Starting with piperazine, it can be acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Formylation: The resulting 4-acetylpiperazine can be reacted with benzaldehyde under appropriate conditions (such as using a Lewis acid catalyst) to yield the final product.
  • One-Pot Synthesis: A one-pot method combining both acetylation and formylation has also been reported, streamlining the synthesis process.

2-(4-Acetylpiperazin-1-yl)benzaldehyde finds applications in various fields:

  • Pharmaceutical Research: Its potential as a scaffold for drug development makes it valuable in medicinal chemistry.
  • Biochemical Studies: Used as a biochemical tool for proteomics research, it aids in studying protein interactions and functions.
  • Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic molecules.

Interaction studies involving 2-(4-Acetylpiperazin-1-yl)benzaldehyde have focused on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neurochemical pathways. Further research is needed to elucidate its full pharmacological profile and mechanisms of action.

Several compounds share structural similarities with 2-(4-Acetylpiperazin-1-yl)benzaldehyde, offering insights into its uniqueness:

Compound NameMolecular FormulaKey Features
4-Piperazin-1-yl-benzaldehydeC₁₁H₁₄N₂OLacks acetyl substitution; primarily studied for its neuroactivity.
4-(4-Acetylpiperazin-1-yl)benzaldehydeC₁₅H₁₈N₂O₃Contains an ethoxy group; shows different reactivity patterns.
N-(4-Acetylpiperazin-1-yl)benzamideC₁₃H₁₈N₂O₂Amide instead of aldehyde; alters biological activity profile.

The unique combination of the benzaldehyde functional group and the piperazine ring in 2-(4-Acetylpiperazin-1-yl)benzaldehyde distinguishes it from these similar compounds, potentially enhancing its bioactivity and application scope in drug development .

XLogP3

0.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types